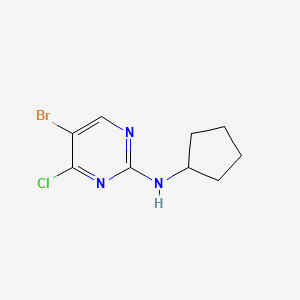![molecular formula C16H20ClNO B1383693 Chlorhydrate de (méthyl)[2-(3-(benzyloxy)phényl)éthyl]amine CAS No. 2060052-72-2](/img/structure/B1383693.png)
Chlorhydrate de (méthyl)[2-(3-(benzyloxy)phényl)éthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride is a versatile compound often used in various branches of chemistry and scientific research. The compound has gained significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its unique structure provides a foundation for chemical modifications, enabling researchers to explore numerous derivatives and their respective activities.
Applications De Recherche Scientifique
{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride is employed in diverse research areas:
Chemistry: : Used as a building block in organic synthesis to develop new materials and catalysts.
Biology: : Investigated for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: : Explored as a precursor for pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer.
Industry: : Applied in the synthesis of specialty chemicals, dyes, and advanced polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of Phenylacetonitrile: : A common approach involves the benzylation of phenylacetonitrile to yield 3-(benzyloxy)phenylacetonitrile. This reaction typically uses a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Hydrogenation and Amination: : The nitrile group is reduced via hydrogenation in the presence of a catalyst such as palladium on carbon, leading to the corresponding amine. Subsequent methylation using methyl iodide in the presence of a base like potassium carbonate results in {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine.
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, yielding the desired compound.
Industrial Production Methods:
Industrial-scale production often follows similar synthetic routes with optimizations for large-scale reactions. Key considerations include the use of continuous flow reactors to enhance reaction efficiency, yield, and purity. Solvent recycling and catalyst reuse also play crucial roles in making the process economically and environmentally viable.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : {2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride undergoes oxidation reactions, often yielding ketones or aldehydes as major products.
Reduction: : The compound can be reduced to form secondary amines or alkanes depending on the reaction conditions and the reducing agent used.
Substitution: : Electrophilic substitution reactions allow for the modification of the benzyloxy and phenyl groups, introducing a variety of substituents.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro compounds, and various electrophiles under Friedel-Crafts conditions.
Mécanisme D'action
The compound exerts its effects through various mechanisms, largely dependent on its application:
Neurological Effects: : Acts on neurotransmitter systems, modulating synaptic transmission and potentially affecting mood and cognition.
Cardiovascular Effects: : Interacts with adrenergic receptors, influencing heart rate and blood pressure regulation.
Cancer Research: : Demonstrates potential in inhibiting cancer cell proliferation by interfering with specific signaling pathways and inducing apoptosis.
Comparaison Avec Des Composés Similaires
{2-[4-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride: : Differing only in the position of the benzyloxy group, this compound shows varied pharmacological properties and biological activities.
{2-[3-(Methoxy)phenyl]ethyl}(methyl)amine hydrochloride: : The replacement of the benzyloxy group with a methoxy group results in altered physicochemical characteristics and reactivity.
{2-[3-(Phenyl)phenyl]ethyl}(methyl)amine hydrochloride: : With the benzyloxy group substituted by a phenyl group, this compound has a different interaction profile in biological systems.
Uniqueness:
{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride stands out due to its balanced lipophilicity and water solubility, making it versatile for various applications. Its structure allows for chemical modifications that can lead to the discovery of novel compounds with enhanced biological activities.
Propriétés
IUPAC Name |
N-methyl-2-(3-phenylmethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-10-14-8-5-9-16(12-14)18-13-15-6-3-2-4-7-15;/h2-9,12,17H,10-11,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWPWVHOKVCWOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)
![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)


![tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate](/img/structure/B1383623.png)


![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
![cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1383630.png)


